molecular formula C10H12O3 B8729751 2-Hydroxy-3-(m-tolyl)propanoic acid

2-Hydroxy-3-(m-tolyl)propanoic acid

Cat. No.: B8729751
M. Wt: 180.20 g/mol
InChI Key: PVAQRTBQTOOWOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-3-(m-tolyl)propanoic acid is an organic compound that belongs to the class of hydroxy acids It is characterized by the presence of a hydroxyl group (-OH) and a carboxyl group (-COOH) attached to a propanoic acid backbone, with a 3-methylphenyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(m-tolyl)propanoic acid can be achieved through several methods. One common approach involves the condensation of 3-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent hydroxylation. The reaction conditions typically involve:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or water

    Temperature: Reflux conditions

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of 3-methylcinnamic acid, followed by oxidation to introduce the hydroxyl group. This method is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-(m-tolyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Thionyl chloride (SOCl2) for halogenation, alkyl halides for alkylation.

Major Products:

    Oxidation: 3-(3-methylphenyl)pyruvic acid or 3-(3-methylphenyl)propanoic acid.

    Reduction: 2-Hydroxy-3-(3-methylphenyl)propanol.

    Substitution: 2-Chloro-3-(3-methylphenyl)propanoic acid.

Scientific Research Applications

2-Hydroxy-3-(m-tolyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(m-tolyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups enable the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, such as enzyme inhibition or receptor activation, leading to its observed effects.

Comparison with Similar Compounds

  • 2-Hydroxy-3-(4-methylphenyl)propanoic acid
  • 3-(2-Methylphenyl)propanoic acid
  • 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid

Comparison: 2-Hydroxy-3-(m-tolyl)propanoic acid is unique due to the specific position of the methyl group on the phenyl ring, which can influence its reactivity and interactions. Compared to its isomers, such as 2-Hydroxy-3-(4-methylphenyl)propanoic acid, the 3-methyl substitution may result in different steric and electronic effects, affecting its chemical behavior and biological activity.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-hydroxy-3-(3-methylphenyl)propanoic acid

InChI

InChI=1S/C10H12O3/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13)

InChI Key

PVAQRTBQTOOWOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(C(=O)O)O

Origin of Product

United States

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